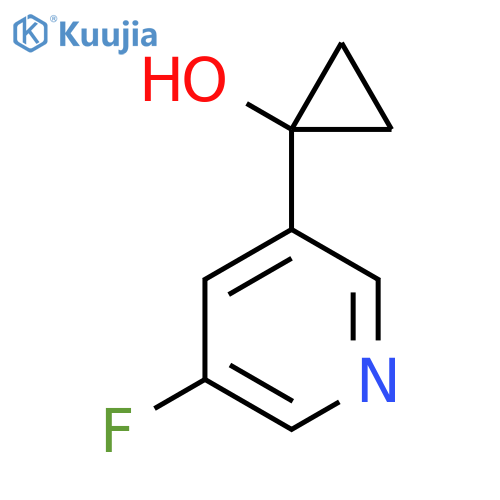Cas no 1564751-78-5 (1-(5-fluoropyridin-3-yl)cyclopropan-1-ol)

1564751-78-5 structure
商品名:1-(5-fluoropyridin-3-yl)cyclopropan-1-ol
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol
- 1564751-78-5
- SCHEMBL23231457
- EN300-2006617
-
- インチ: 1S/C8H8FNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2
- InChIKey: NIRGZIOHCOILRM-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)C1(CC1)O
計算された属性
- せいみつぶんしりょう: 153.058992041g/mol
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 33.1Ų
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006617-0.25g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-0.5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-2.5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-5.0g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-2006617-1g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-10g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-0.05g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-10.0g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-2006617-5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-2006617-0.1g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.1g |
$867.0 | 2023-09-16 |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1564751-78-5 (1-(5-fluoropyridin-3-yl)cyclopropan-1-ol) 関連製品
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
